2-(2-Fluorophenoxy)ethanesulfonyl chloride
Overview
Description
2-(2-Fluorophenoxy)ethanesulfonyl chloride is a chemical compound with the molecular formula C8H8ClFO3S and a molecular weight of 238.66 g/mol . This compound is known for its versatile applications in various fields such as medical research, environmental research, and industrial research. Its unique chemical structure and biological activity make it a valuable compound for scientific studies.
Preparation Methods
The synthesis of 2-(2-Fluorophenoxy)ethanesulfonyl chloride typically involves the reaction of 2-fluorophenol with ethanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2-(2-Fluorophenoxy)ethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products, although detailed reaction conditions and products are not extensively documented.
Hydrolysis: It can hydrolyze in the presence of water to form 2-(2-fluorophenoxy)ethanesulfonic acid.
Scientific Research Applications
2-(2-Fluorophenoxy)ethanesulfonyl chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenoxy)ethanesulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds . This property makes it useful in modifying biological molecules and studying their interactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.
Comparison with Similar Compounds
2-(2-Fluorophenoxy)ethanesulfonyl chloride can be compared with similar compounds such as 2-(4-fluorophenoxy)ethanesulfonyl chloride . While both compounds have similar structures and chemical properties, the position of the fluorine atom on the phenoxy ring can influence their reactivity and applications. Other similar compounds include various substituted ethanesulfonyl chlorides, which may have different substituents on the phenoxy ring or different functional groups altogether .
Properties
IUPAC Name |
2-(2-fluorophenoxy)ethanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO3S/c9-14(11,12)6-5-13-8-4-2-1-3-7(8)10/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKNPRKHHAIOFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCS(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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